5-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide
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Description
5-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN3O4 and its molecular weight is 427.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One notable application of compounds structurally related to 5-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide is in the field of antimicrobial therapy. A study by Desai, Rajpara, and Joshi (2013) synthesized and evaluated the antimicrobial properties of a series of compounds with a similar structure. They found these compounds exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria and also displayed inhibitory effects against strains of fungi, suggesting potential therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Pharmacological Properties
Another study by Abdulla et al. (2014) explored the synthesis and pharmacological activities of novel derivatives structurally related to the compound . They found that many of the synthesized compounds exhibited less toxicity and promising anti-inflammatory activities. This research indicates the potential of these compounds for therapeutic use, particularly in reducing inflammation (Abdulla et al., 2014).
Structural and Molecular Studies
Furthermore, a study by Sawale et al. (2016) explored the molar refraction and polarizability of a drug similar to this compound, focusing on its antiemetic and parasympathomimetic activity. This research contributes to understanding the molecular interactions and properties of such compounds, potentially aiding in the development of drugs with specific pharmacological effects (Sawale et al., 2016).
Properties
IUPAC Name |
5-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-3-30-17-7-4-15(5-8-17)19-9-11-21(27)26(25-19)13-12-24-22(28)18-14-16(23)6-10-20(18)29-2/h4-11,14H,3,12-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFBHMATMXBFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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